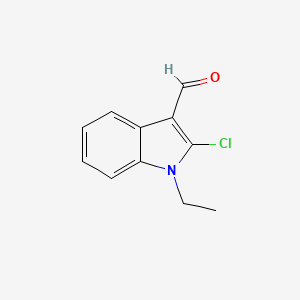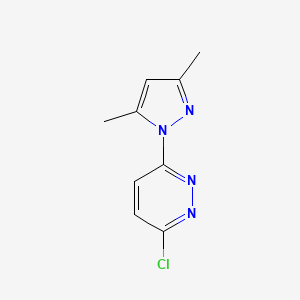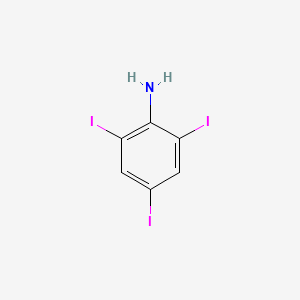
1-(2-氯苯基)丙酮
描述
The compound 1-(2-Chlorophenyl)propan-2-one is a chlorinated aromatic ketone. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated aromatic ketones and their properties. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of chlorinated aromatic ketones typically involves condensation reactions, as seen in the synthesis of related compounds. For example, the Claisen-Schmidt condensation reaction was used to synthesize 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one . Similarly, 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was grown from a slow evaporation technique, which suggests a solution-based synthesis approach .
Molecular Structure Analysis
X-ray diffraction (XRD) is a common technique used to determine the crystal structure of chlorinated aromatic ketones. The papers describe various chlorinated aromatic ketones crystallizing in different systems, such as monoclinic with space groups P21/a and P2(1)/c . The molecular arrangement and lattice parameters are calculated to understand the crystal packing and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of chlorinated aromatic ketones can be inferred from studies on similar compounds. For instance, the first hyperpolarizability and infrared intensities of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suggest that these compounds can participate in nonlinear optical properties, which is a form of chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic ketones are characterized using various spectroscopic techniques. FT-IR spectra are used to identify functional groups . UV-visible spectra and refractive index measurements provide information on the optical properties . Theoretical methods such as density functional theory (DFT) are employed to compute vibrational wavenumbers and to analyze the stability of the molecules through hyper-conjugative interactions and charge delocalization . The molecular electrostatic potential (MEP) maps are used to predict sites of electrophilic and nucleophilic attacks . Additionally, the nonlinear optical properties and hyperpolarizability values are reported, indicating the potential of these compounds in the field of materials science .
科学研究应用
环境影响和生物降解
1-(2-氯苯基)丙酮在结构上与氯酚相关,氯酚是一类由于其环境持久性和潜在毒性效应而得到广泛研究的化合物。对氯酚的研究表明,它们可能对哺乳动物和水生生物产生中等毒性效应。然而,如果环境中存在能够生物降解这些化合物的微生物群,则它们在环境中的持久性可能较低,尽管这可能会因环境条件而异。这提示了关于1-(2-氯苯基)丙酮的生物降解性和环境命运的一个潜在调查领域 (Krijgsheld & Gen, 1986)。
在二恶英形成中的作用
氯酚是二恶英的已知前体,二恶英是一种高毒性化合物,在各种化学和热过程中,包括市政固体废物焚烧过程中,可以形成。鉴于它们的结构相似性,探讨1-(2-氯苯基)丙酮在特定条件下是否以及如何促进二恶英的形成可能具有相关性,为管理环境污染风险提供关键信息 (Peng et al., 2016)。
去氯和降解技术
氯酚降解研究突显了零价铁和基于铁的双金属系统在去氯氯酚中的高效性,这是解毒受污染环境的关键过程。这些信息对于开发类似1-(2-氯苯基)丙酮的化合物的 remediation 策略非常有价值,特别是在了解各种铁氧化物和环境参数对降解效果的影响方面 (Gunawardana, Singhal, & Swedlund, 2011)。
光催化降解
研究氯酚的光催化降解,如使用过渡金属掺杂的TiO2 对2-氯苯酚进行研究,提供了关于适用于1-(2-氯苯基)丙酮的先进氧化过程的见解。这些研究不仅增进了对 UV 或可见光下降解机制的理解,还有助于优化操作条件以实现有效的污染物去除 (Lin et al., 2021)。
属性
IUPAC Name |
1-(2-chlorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGNDIMNCPMZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281768 | |
| Record name | 1-(2-Chlorophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)propan-2-one | |
CAS RN |
6305-95-9 | |
| Record name | 6305-95-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Chlorophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chlorophenyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



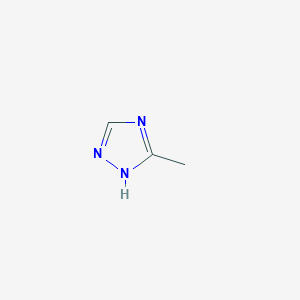
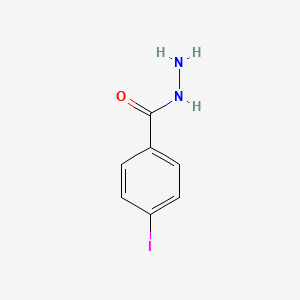
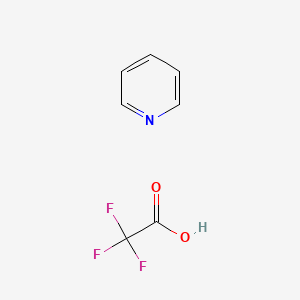
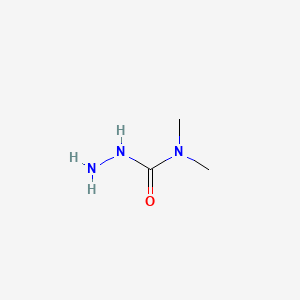
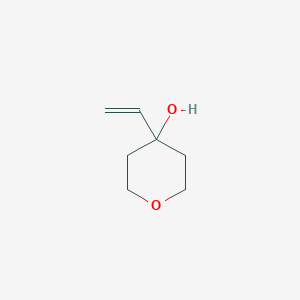
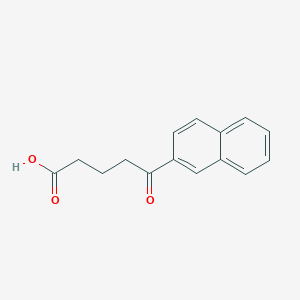
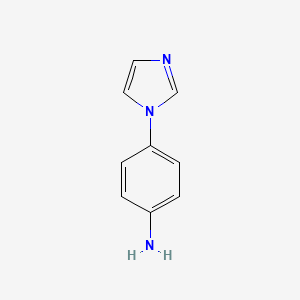
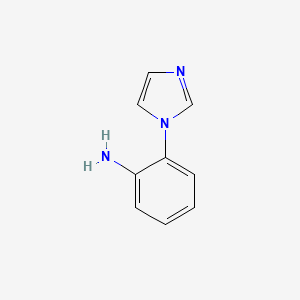
![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)
